3-Bromo-5-(difluoromethyl)phenol
Description
3-Bromo-5-(difluoromethyl)phenol (CAS: Not explicitly provided; molecular formula: C₇H₅BrF₂O) is a halogenated aromatic compound featuring a bromine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 5-position of the phenol ring. The difluoromethyl group confers unique physicochemical properties, including enhanced lipophilicity compared to hydroxyl groups while retaining hydrogen-bonding capabilities due to the acidic C-F bonds . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the development of RAS inhibitors and HSD17B13-targeting therapeutics . Its stability under physiological conditions and ability to mimic phenolic hydroxyl groups make it valuable in drug design .
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBXLXGEJVJJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)phenol typically involves the bromination of 5-(difluoromethyl)phenol. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-5-(difluoromethyl)phenol or 3-thiocyanato-5-(difluoromethyl)phenol.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: 3-Bromo-5-methylphenol.
Scientific Research Applications
Chemistry: 3-Bromo-5-(difluoromethyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 3-Bromo-5-(difluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Bromo-5-(difluoromethyl)phenol can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:
Substituent Effects on Lipophilicity and Bioactivity
Acidity and Reactivity
- The difluoromethyl group (-CF₂H) in this compound exhibits a pKa of ~8.5, slightly less acidic than phenol (pKa ~10) but more acidic than trifluoromethyl analogs (pKa ~9.8) .
- The bromine atom at the 3-position directs electrophilic substitution to the 2- and 4-positions, enabling regioselective modifications in synthesis .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Bromo-5-(trifluoromethyl)phenol | 3-Bromo-5-(hydroxymethyl)phenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.02 | 241.01 | 203.04 |
| LogP (Predicted) | 2.1 | 2.8 | 1.5 |
| pKa | 8.5 | 9.8 | 10.2 |
| Solubility (mg/mL in H₂O) | 0.15 | 0.08 | 2.3 |
Biological Activity
3-Bromo-5-(difluoromethyl)phenol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.01 g/mol. The presence of bromine and difluoromethyl groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances metabolic stability, while the bromine atom may influence binding affinity through halogen bonding effects. This compound has been shown to exhibit:
- Antimicrobial Activity : It can inhibit the growth of both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent.
- Antiviral Properties : Research indicates that it may interfere with viral replication processes.
- Anticancer Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 62.5 | |
| Escherichia coli | 125 | |
| Klebsiella pneumoniae | 15.6 | |
| Bacillus subtilis | 31.2 |
These results indicate that this compound possesses significant antibacterial activity, particularly against resistant strains like MRSA.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Specific findings include:
- Cell Line Tested : Human breast cancer cell line (MCF-7)
- IC50 Value : Approximately 10 μM after 48 hours of treatment
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against a panel of clinical isolates. The compound was found to be particularly effective against MRSA, showing an MIC value significantly lower than that of standard antibiotics like vancomycin.
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation, the effects of this compound on cancer proliferation were assessed using various cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
